1-(Furan-2-ylmethyl)-4-methylsulfonylpiperazine;oxalic acid
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Overview
Description
1-(Furan-2-ylmethyl)-4-methylsulfonylpiperazine;oxalic acid is a compound that combines a furan ring with a piperazine ring, linked by a methylsulfonyl group, and further complexed with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-4-methylsulfonylpiperazine typically involves the reaction of furan derivatives with piperazine derivatives under specific conditions. One common method involves the use of furan-2-carbaldehyde, which reacts with 4-methylsulfonylpiperazine in the presence of a suitable catalyst . The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-4-methylsulfonylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include various furan derivatives, tetrahydrofuran compounds, and substituted piperazines .
Scientific Research Applications
1-(Furan-2-ylmethyl)-4-methylsulfonylpiperazine;oxalic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the production of polymers and resins due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-4-methylsulfonylpiperazine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The furan ring can interact with enzymes, disrupting their normal function, while the piperazine ring can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 1-(Furan-2-ylmethyl)-4-methylsulfonylpiperazine.
4-Methylsulfonylpiperazine: Another precursor used in the synthesis.
Tetrahydrofuran: A reduced form of furan, used in various chemical reactions.
Uniqueness
1-(Furan-2-ylmethyl)-4-methylsulfonylpiperazine;oxalic acid is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both furan and piperazine rings allows for diverse applications in multiple fields, making it a versatile compound .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-methylsulfonylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.C2H2O4/c1-16(13,14)12-6-4-11(5-7-12)9-10-3-2-8-15-10;3-1(4)2(5)6/h2-3,8H,4-7,9H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIQVSBRDJOQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CO2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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